3-Chloro-5-isobutoxypyridazine
Description
3-Chloro-5-isobutoxypyridazine is a pyridazine derivative characterized by a chlorine atom at the 3-position and an isobutoxy group (-OCH2CH(CH3)2) at the 5-position of the pyridazine ring. It serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen and alkoxy substituents . However, recent data indicate that commercial availability of this compound has been discontinued across multiple quantity tiers (e.g., 1g, 5g, 10g), limiting its accessibility for ongoing research .
Properties
CAS No. |
1346698-33-6 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-chloro-5-(2-methylpropoxy)pyridazine |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)5-12-7-3-8(9)11-10-4-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
FDPGQASHPXTQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isobutoxypyridazine typically involves the reaction of 3-chloropyridazine with isobutyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The mixture is heated to reflux, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-isobutoxypyridazine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-isobutoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted pyridazine derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-5-isobutoxypyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-isobutoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and isobutoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclobutylmethoxy and cyclopropylmethoxy analogs (both C9H11ClN2O) have higher molar masses (198.65 g/mol) compared to 3-Chloro-5-isobutoxypyridazine (~188.63 g/mol) due to their bulkier substituents. The 2-methoxyethoxy variant (C8H10ClN2O2) introduces an additional oxygen atom, increasing polarity .
- Storage Stability : The cyclobutylmethoxy derivative requires refrigeration (2–8°C), suggesting higher sensitivity to degradation compared to other analogs .
Research Findings
- Reactivity : The chlorine atom in all analogs facilitates nucleophilic aromatic substitution, but steric hindrance from bulkier substituents (e.g., cyclobutylmethoxy) may slow reaction kinetics compared to the isobutoxy variant .
- Thermal Stability : Cyclobutylmethoxy’s refrigeration requirement implies lower thermal stability than the 2-methoxyethoxy analog, which lacks such specifications .
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